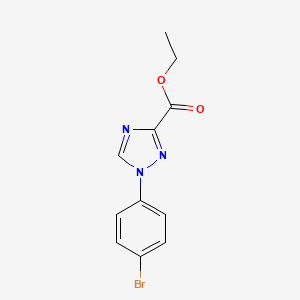

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-2-17-11(16)10-13-7-15(14-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAZLYLSERNGBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=N1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-bromobenzyl bromide with ethyl 1H-1,2,4-triazole-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Types

1.1 Coupling Reactions

The compound participates in Suzuki-Miyaura coupling , facilitated by palladium catalysts and boronic acids. This reaction enables the formation of extended conjugated systems by replacing the bromine atom in the bromophenyl group with aryl or alkenyl moieties .

1.2 Synthesis Methods

The synthesis of this compound typically involves acyl hydrazide intermediates . Ethyl 2-ethoxy-2-iminoacetate reacts with acyl hydrazides under basic conditions (e.g., triethylamine) to form the triazole core. Refluxing in diphenyl ether or solvent-free conditions yields the desired product with high purity .

Reagents and Conditions

Major Products

3.1 Coupled Products

Suzuki-Miyaura coupling replaces the bromine atom with aryl groups, generating biaryl derivatives. For example:

3.2 Synthesis Products

The acyl hydrazide route produces ethyl 1,2,4-triazole-3-carboxylates with varying substituents, including bromophenyl derivatives .

NMR and IR Data (Similar Analogue)

Data for ethyl 1-(4-bromophenyl)-1H-1,2,4-triazole-3-carboxylate :

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.48 (s, 1H), 7.89 (d, J=8.9 Hz, 2H), 7.82 (d, J=8.9 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 1.34 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 159.6 (C), 155.2 (C), 144.7 (CH), 136.0 (C), 133.2 (2CH), 122.4 (2CH), 121.8 (C), 61.9 (CH₂), 14.6 (CH₃) |

| IR (neat) | 3133.7 (w), 1718.4 (s), 1483.9 (s), 1451.2 (s), 1338.4 (m), 1257.5 (s), 1203.3 (s), 1067.0 (s) |

Mechanistic Insights

5.1 Suzuki-Miyaura Coupling

The bromine atom undergoes transmetallation with a boronic acid under palladium catalysis, forming a biaryl product. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination .

5.2 Acyl Hydrazide Cyclization

Ethyl 2-ethoxy-2-iminoacetate reacts with acyl hydrazides to form a hydrazono intermediate, which cyclizes under heat to yield the triazole core. This step involves nucleophilic attack and elimination of ethyl glyoxalate .

Research Findings

-

Scalability : The acyl hydrazide method enables gram-scale synthesis with yields up to 89% .

-

Functional Group Tolerance : The reaction accommodates diverse substituents on the acyl hydrazide, allowing structural diversity .

-

Catalytic Efficiency : Copper or palladium catalysts enhance reaction rates and selectivity in coupling reactions .

This compound’s reactivity highlights its utility in organic synthesis and medicinal chemistry, particularly for designing biologically active triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

- Antibacterial Properties : Compounds containing the 1,2,4-triazole moiety have demonstrated notable antibacterial activity. For instance, derivatives of 1,2,4-triazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a comparative study, certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Antifungal Effects : Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate has been evaluated for antifungal activity against pathogens such as Candida albicans. The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance antifungal potency .

- Antiviral Activity : Research indicates that triazole derivatives can inhibit viral replication. For example, some compounds have shown potential as antiviral agents by interfering with viral enzymes and cellular mechanisms .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of triazole derivatives on various cancer cell lines. For instance, ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate was found to exhibit antiproliferative activity against leukemia cells in vitro. The MTT assay results indicated a dose-dependent cytotoxic effect, suggesting its potential as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of 1,2,4-triazole derivatives for their antibacterial activity against a panel of pathogens. Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate demonstrated significant antibacterial activity with an MIC lower than that of conventional antibiotics like norfloxacin .

Case Study 2: Anticancer Activity

In another investigation focusing on leukemia cell lines, compounds derived from ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate were subjected to cytotoxicity assays. The results indicated that certain derivatives exhibited potent antiproliferative effects at low concentrations, underscoring their potential for further development into therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The bromophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-carboxylates are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups (e.g., Br, Cl) : Enhance stability and influence binding to biological targets. The 4-bromophenyl group in the target compound may improve metabolic resistance compared to hydroxyl or methoxy substituents, which increase polarity .

- Aromatic vs. Heteroaromatic Substitution : Pyridinyl derivatives (e.g., ) exhibit enhanced antibacterial activity due to improved hydrogen bonding and π-stacking interactions, whereas bromophenyl derivatives may favor hydrophobic interactions .

- Toxicity: Halogenated derivatives with multiple chlorines (e.g., fenchlorazole) show significant environmental and carcinogenic risks, unlike the mono-brominated target compound .

Pharmacological and Physicochemical Profiles

| Parameter | Target Compound | Pyridinyl Analogues | Fenchlorazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 296.12 | 280–350 | 374.85 |

| LogP (Predicted) | ~2.5 (moderate) | 1.8–3.0 | ~4.0 (highly lipophilic) |

| Water Solubility | Low | Moderate | Very low |

| Bioactivity | Intermediate | High (antibacterial) | Low (herbicide safener) |

- Lipophilicity : The bromophenyl group increases LogP compared to pyridinyl derivatives but remains lower than trichloromethyl-containing fenchlorazole, balancing membrane permeability and solubility .

- Bioactivity : Pyridinyl derivatives show superior antibacterial activity, suggesting that nitrogen-containing heterocycles enhance target engagement .

Toxicity and Environmental Impact

- The target compound lacks explicit toxicity data, but its mono-halogenated structure likely reduces environmental persistence compared to polychlorinated analogues like fenchlorazole, which is classified as an acute aquatic toxin (H400) .

- In contrast, oxadiazole derivatives with 4-bromophenyl groups (e.g., ) exhibit lower toxicity (severity index: 0.75–0.83) than indomethacin, suggesting bromophenyl triazoles may also have favorable safety profiles .

Biological Activity

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the bromophenyl group enhances its binding affinity and specificity for certain enzymes and receptors, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The triazole ring can inhibit enzymes involved in microbial growth. This inhibition leads to the antimicrobial effects observed in various studies.

- Anticancer Activity : Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate has shown potential in inhibiting cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis.

- Anti-inflammatory Activity : The compound may also act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation processes.

Antimicrobial Studies

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

| Compound | Microorganisms Tested | Activity Level |

|---|---|---|

| Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate | E. coli, Klebsiella pneumoniae | Moderate |

| Related Compounds | Candida albicans, Staphylococcus aureus | Variable |

Studies have demonstrated that the compound exhibits moderate activity against E. coli and Klebsiella pneumoniae, suggesting its potential use as an antimicrobial agent .

Anticancer Studies

The anticancer efficacy of Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 10.0 |

In vitro studies using the MTT assay have shown that this compound can effectively inhibit the growth of various cancer cell lines, with IC50 values indicating promising anticancer activity .

Case Studies

A study focusing on a series of triazole derivatives highlighted the structure-activity relationship (SAR) of Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate. Modifications to the bromophenyl group significantly influenced its biological activity. For example:

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate, and how should data be interpreted?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, NMR can confirm the ethyl ester group (quartet at δ ~4.42 ppm, triplet at δ ~1.39 ppm) and aromatic protons (δ ~7.3–8.0 ppm for the 4-bromophenyl moiety). Integration ratios and coupling constants (e.g., for the ethyl group) validate substituent positions . High-resolution mass spectrometry (HRMS) or elemental analysis should corroborate molecular formula accuracy.

Q. How can researchers optimize synthetic yields for Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate?

- Answer : Refluxing in absolute ethanol with catalytic glacial acetic acid (e.g., 5 drops per 0.001 mol substrate) under controlled reaction times (4–6 hours) improves cyclization efficiency. Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol enhance purity and yield (e.g., 77% yield reported for analogous triazole derivatives) .

Q. What chromatographic techniques are suitable for assessing purity and stability of this compound?

- Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection (λ = 254 nm) effectively monitors purity. Mobile phases like acetonitrile/water (70:30 v/v) at 1 mL/min flow rate can resolve degradation products. Stability studies in biological matrices (e.g., rat synaptosomes) require spiked controls and absence of new peaks to confirm structural integrity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments of this compound?

- Answer : SC-XRD using SHELX software (e.g., SHELXL for refinement) provides definitive bond lengths, angles, and torsional parameters. For instance, triazole ring planarity and bromophenyl substituent orientation can be validated. Data-to-parameter ratios >15 and -factors <0.05 ensure reliability. Structure validation tools (e.g., PLATON) check for missed symmetry or disorder .

Q. What strategies address conflicting data between spectroscopic and crystallographic results?

- Answer : If NMR suggests conformational flexibility (e.g., rotameric ethyl groups) but XRD shows a single conformation, variable-temperature NMR or DFT calculations can reconcile discrepancies. For example, dynamic effects in solution vs. static solid-state structures may explain differences in substituent orientation .

Q. How can researchers design derivatives to study structure-activity relationships (SAR) for biological targets?

- Answer : Introduce substituents at the triazole N1 or carboxylate positions (e.g., alkylation, hydrolysis to carboxylic acid derivatives). Biological assays (e.g., adenosine receptor binding) paired with computational docking (e.g., AutoDock Vina) can correlate steric/electronic effects with activity. Analogous bromophenyl-triazole derivatives have shown receptor affinity, guiding SAR frameworks .

Q. What methodologies ensure reproducibility in synthesizing analogs under mild conditions?

- Answer : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 4 hours) while maintaining yields. Solvent screening (e.g., DMF for polar intermediates, ethanol for cyclization) and inert atmospheres prevent side reactions. Monitoring by thin-layer chromatography (TLC) with UV visualization ensures reaction progression .

Q. How can advanced mass spectrometry (MS) techniques identify degradation pathways?

- Answer : Liquid chromatography-tandem MS (LC-MS/MS) with collision-induced dissociation (CID) fragments the parent ion ( ~323 for ) to track hydrolytic (ester cleavage) or oxidative (bromine loss) degradation. High-resolution data () confirms fragment assignments .

Methodological Notes

- Data Contradiction Analysis : Cross-validate NMR/XRD using complementary techniques (e.g., IR for functional groups, DSC for thermal stability).

- Experimental Design : Include control reactions (e.g., omitting catalysts) to identify side products.

- References : Avoid non-peer-reviewed sources; prioritize crystallographic databases (CCDC) and validated synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.